套索菌肽 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

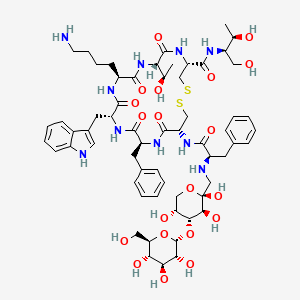

Lariatin A is an 18-residue lasso peptide encoded by the five-gene cluster larABCDE . It displays potent and selective anti-mycobacterial activity .

Synthesis Analysis

Lariatin A is produced by the bacterium Rhodococcus jostii . The peptide is encoded by the five-gene cluster larABCDE . The mutational analysis revealed that four amino acid residues (Gly1, Arg7, Glu8, and Trp9) in lariatin A are essential for the maturation and production in the biosynthetic machinery .Molecular Structure Analysis

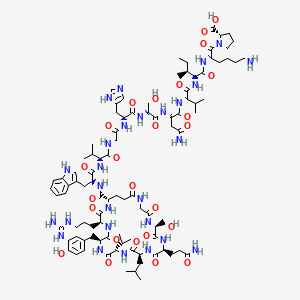

The structural feature of lariatin A is an N-terminal macrolactam ring, through which the C-terminal passed to form the rigid lariat-protoknot structure . The C-terminal tail passes through the ring to form the rigid lariat-protoknot structure .Chemical Reactions Analysis

The first step in the maturation of lariatin A is the peptide bond cleavage reaction between Ala26 and Gly27 of the precursor protein LarA catalyzed by LarD . The residues at positions 15, 16, and 18 in lariatin A are critical for enhancing the activity .Physical And Chemical Properties Analysis

Lariatin A has a molecular formula of C94H143N27O25 and a molecular weight of 2051.3 g/mol .科学研究应用

Anti-mycobacterial Activity

Lariatin A, an 18-residue lasso peptide encoded by the five-gene cluster larABCDE, displays potent and selective anti-mycobacterial activity . This makes it a promising candidate for the development of new drugs to combat tuberculosis and other mycobacterial diseases.

Biosynthesis Study

The biosynthetic gene cluster for lariatins A and B was cloned from the Gram-positive bacterium Rhodococcus jostii K01-B0171 . This discovery has provided valuable insights into the biosynthesis of lasso peptides, which could be useful for the production of new antibiotics.

Structure-Activity Relationships

A study conducted on the structure-activity relationships of lariatin A revealed that four amino acid residues (Gly1, Arg7, Glu8, and Trp9) are essential for the maturation and production in the biosynthetic machinery . This information can be used to rationally design more promising drug candidates.

Genetic Engineering

The study of lariatin A has provided a useful platform for genetically engineering Gram-positive bacterium-producing lasso peptides . This could lead to the production of new and more effective antimicrobial agents.

Drug Design

The unique “lasso” structure of lariatin A, with its N-terminal macrolactam ring, provides an important foundation for the design of new drugs . The high stability of this structure against proteolytic or chemical degradation makes it an attractive model for drug design.

Understanding Microbial Products

Lariatin A is one of the lasso peptides, which are microbial products ribosomally synthesized and post-translationally modified . Studying lariatin A can help us understand the diverse functions and unique biosynthetic mechanisms of these microbial products.

作用机制

Target of Action

Lariatin A is a potent antimycobacterial agent . Its primary targets are Mycobacterium smegmatis and Mycobacterium tuberculosis . These bacteria are responsible for various diseases, including tuberculosis, which is one of the leading causes of death worldwide .

Mode of Action

The mode of action of Lariatin A involves disrupting the integrity of the bacterial cell membrane . It forms pores in the membrane, leading to leakage of intracellular contents and ultimately causing bacterial cell death .

Biochemical Pathways

Lariatin A is a lasso peptide , a subclass of ribosomally synthesized and post-translationally modified peptides (RiPPs) . The unique lasso structure of Lariatin A contributes to its antimycobacterial activity . The biosynthetic pathway of Lariatin A involves the methylation of a precursor peptide .

Pharmacokinetics

Its potent antimycobacterial activity suggests that it may have suitable bioavailability for therapeutic use .

Result of Action

Lariatin A exhibits potent growth inhibition against Mycobacterium smegmatis and Mycobacterium tuberculosis . It has been shown to inhibit the growth of Mycobacterium smegmatis with minimum inhibitory concentration (MIC) values of 3.13 µg/ml, and Mycobacterium tuberculosis with an MIC of 0.39 µg/ml .

Action Environment

The action of Lariatin A can be influenced by various environmental factors. For instance, the production of Lariatin A is carried out by Rhodococcus jostii K01-B0171, a bacterium isolated from soil aggregates . The soil environment, including factors such as nutrient availability and microbial competition, may influence the production and activity of Lariatin A . .

未来方向

The development of new routes to diversify lasso peptides like lariatin A and thus introduce novel or enhanced biological, medicinally relevant, or catalytic properties is appealing . Future directions for lasso peptide tailoring as well as potential applications for these peptides in hybrid catalyst design have been proposed .

属性

IUPAC Name |

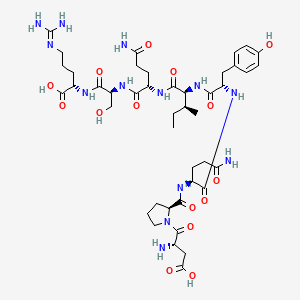

(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S,23S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWDOXCVVHITIW-KBACZRJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H143N27O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2051.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

lariatin A | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide](/img/structure/B1674429.png)